N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide, also known as DFP-10825, is a potent inhibitor of the protein kinase C (PKC) family. PKC plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC has been considered as a potential therapeutic strategy for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide exerts its anti-cancer effects by inhibiting the activity of PKC, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, leading to the dysregulation of these processes. Therefore, the inhibition of PKC by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can restore the normal cellular functions and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. In addition, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, indicating its potential use as an anti-diabetic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its high potency and selectivity for PKC inhibition. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide is its relatively complex synthesis process, which may limit its availability for research purposes.
Future Directions
Future research on N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide should focus on its potential therapeutic applications in various diseases, including cancer and diabetes. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may facilitate its use in lab experiments and clinical trials. Finally, the identification of the downstream targets of PKC inhibition by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may provide insights into the underlying mechanisms of its anti-cancer and anti-diabetic effects.
Synthesis Methods
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,4-difluorobenzoyl chloride with morpholine to form 3,4-difluoro-N-morpholinobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential use as an adjuvant therapy.
properties
Product Name |
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide |
---|---|
Molecular Formula |
C13H16F2N2O2 |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-2-1-10(9-12(11)15)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) |
InChI Key |
OGESKGJEFRPLNK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.